molecular formula C19H23ClN4O3S B2825502 (4-((3-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone CAS No. 2034264-58-7

(4-((3-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone

Cat. No.: B2825502
CAS No.: 2034264-58-7
M. Wt: 422.93
InChI Key: AHCHHCRULPYMAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(4-((3-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone” is a hybrid molecule featuring two pharmacologically significant moieties: a piperazine ring substituted with a 3-chloro-2-methylphenyl sulfonyl group and a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold. Piperazine sulfonamides are known for their role in modulating receptor binding affinity and metabolic stability, while pyrazolo-pyridine derivatives are explored for their diverse biological activities, including kinase inhibition and antiproliferative effects .

Properties

IUPAC Name

[4-(3-chloro-2-methylphenyl)sulfonylpiperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O3S/c1-14-16(20)6-4-7-18(14)28(26,27)23-11-9-22(10-12-23)19(25)17-13-15-5-2-3-8-24(15)21-17/h4,6-7,13H,2-3,5,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCHHCRULPYMAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCN(CC2)C(=O)C3=NN4CCCCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((3-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone, with the CAS number 2034264-58-7, is a novel synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H23ClN4O3SC_{19}H_{23}ClN_{4}O_{3}S, with a molecular weight of 422.9 g/mol. The compound features a piperazine ring and a tetrahydropyrazolo moiety, which are known to enhance biological activity.

PropertyValue
CAS Number2034264-58-7
Molecular FormulaC₁₉H₂₃ClN₄O₃S
Molecular Weight422.9 g/mol

Antimicrobial Activity

Research has indicated that derivatives of pyrazolo compounds exhibit significant antimicrobial properties. Specifically, studies have shown that pyrazolo derivatives can inhibit the growth of various bacterial strains and fungi. For instance, compounds similar to the one have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The tetrahydropyrazolo structure is associated with anticancer activity. Compounds containing this moiety have been studied for their ability to inhibit cancer cell proliferation in various types of tumors. In vitro studies suggest that the compound may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival .

Neuropharmacological Effects

The piperazine component of the compound is known to influence neurotransmitter systems. Research indicates that similar piperazine derivatives can act as selective serotonin reuptake inhibitors (SSRIs) or modulate dopamine receptors, which could be beneficial in treating mood disorders and schizophrenia .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes critical for bacterial growth or cancer cell metabolism.
  • Receptor Modulation : The piperazine ring can interact with neurotransmitter receptors, potentially altering synaptic transmission and influencing mood and cognition.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction or activation of caspases.

Case Studies

  • Antimicrobial Study : A study conducted on various pyrazolo compounds demonstrated that modifications to the piperazine ring significantly enhanced antimicrobial potency against Gram-positive and Gram-negative bacteria .
  • Cancer Cell Line Testing : In vitro testing on human cancer cell lines revealed that compounds similar to the target compound inhibited cell growth by over 60% at concentrations as low as 10 µM .
  • Neuropharmacological Assessment : A behavioral study in rodents showed that administration of piperazine derivatives resulted in reduced anxiety-like behaviors in elevated plus maze tests, indicating potential anxiolytic effects .

Scientific Research Applications

Therapeutic Applications

1. Anticancer Activity
Research indicates that compounds similar to (4-((3-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone may exhibit significant anticancer properties. The compound's structure suggests potential interactions with biological targets involved in cancer cell proliferation and survival.

Case Study:
A study investigated the effects of piperazine derivatives on various cancer cell lines. The results demonstrated that these compounds can inhibit cell growth and induce apoptosis in cancer cells through mechanisms involving caspase activation and mitochondrial dysfunction .

2. Neuropharmacological Effects
The compound may also be explored for its neuropharmacological effects. Its structural similarity to known psychoactive substances suggests potential applications in treating neurological disorders.

Case Study:
Research has shown that piperazine derivatives can modulate neurotransmitter systems, potentially offering new avenues for treating conditions such as depression and anxiety. In vitro studies indicated that these compounds could enhance serotonin receptor activity .

Drug Development

1. Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound can lead to the development of more potent derivatives. SAR studies focus on modifying specific functional groups to enhance therapeutic efficacy while minimizing side effects.

ModificationExpected Effect
Altering the sulfonyl groupImproved solubility and bioavailability
Modifying the piperazine ringEnhanced receptor affinity

2. Pharmacokinetics and Metabolism
Pharmacokinetic studies are essential for evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Understanding these parameters will aid in optimizing dosing regimens for clinical applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The compound belongs to a broader class of piperazine-linked sulfonamides and pyrazolo-heterocycles. Below is a comparative analysis with structurally related compounds from the evidence:

Compound Key Structural Features Reported Activity/Properties Reference
Target Compound 3-Chloro-2-methylphenyl sulfonyl-piperazine + tetrahydropyrazolo[1,5-a]pyridine N/A (inferred: potential kinase modulation or antiproliferative activity based on structural analogues)
2-((1-substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone Varied sulfonyl substituents on piperazine + tetrazole-thioether linkage Antiproliferative activity against cancer cell lines
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl) methanone (Compound 21) Trifluoromethylphenyl-piperazine + thiophene Structural characterization; potential CNS activity (inferred from arylpiperazine class)
{4-[(4-chlorophenyl)methyl]piperazin-1-yl}[7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone Chlorophenylmethyl-piperazine + pyrazolo-pyrimidine Screening hit for kinase inhibition (MolWeight: 463.97)
5-(3,5-bis(trifluoromethyl)phenyl)-2-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (MK80) Bis(trifluoromethyl)phenyl + chlorophenyl-pyrazolo-pyrimidine Synthetic intermediate for kinase inhibitors

Key Observations:

Substituent Effects on Activity: The 3-chloro-2-methylphenyl sulfonyl group in the target compound may enhance lipophilicity and binding to hydrophobic pockets compared to trifluoromethyl (Compound 21) or tetrazole-containing analogues . Pyrazolo-pyridine vs.

Synthetic Accessibility :

  • Piperazine sulfonamides are typically synthesized via nucleophilic substitution of sulfonyl chlorides with piperazine derivatives, as seen in .
  • Pyrazolo-pyridine scaffolds often require multi-step cyclization reactions, as demonstrated in and .

Biological Relevance: While direct data for the target compound are lacking, structurally similar compounds (e.g., Y509-5463) show kinase inhibition, suggesting possible shared mechanisms .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can purity be ensured?

The synthesis typically involves multi-step reactions, including sulfonylation of piperazine derivatives and coupling with pyrazolo-pyridine cores. A general approach involves refluxing intermediates in solvents like xylene or DMF under controlled pH and temperature (e.g., 25–30 hours at reflux for cyclization) . Purification methods such as recrystallization (e.g., methanol) or column chromatography are critical to achieve >95% purity. Analytical techniques like HPLC or TLC should validate intermediate and final product purity .

Q. How can the molecular structure be confirmed?

Structural elucidation requires a combination of Nuclear Magnetic Resonance (NMR) (¹H/¹³C for functional groups and connectivity) and High-Resolution Mass Spectrometry (HR-MS) to confirm molecular weight and fragmentation patterns. X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. What solvents are optimal for solubility studies?

Solubility varies with substituent effects. Polar aprotic solvents (e.g., DMSO, DMF) are typically effective due to the compound’s sulfonyl and piperazine groups. For hydrophobic moieties (e.g., tetrahydropyrazolo rings), dichloromethane or ethanol may be suitable. Pre-screening using the shake-flask method with UV-Vis quantification is recommended .

Q. What stability considerations are critical for storage?

Stability under ambient conditions should be tested via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). Hydrolytic susceptibility of the sulfonyl group necessitates anhydrous storage with desiccants. LC-MS can monitor degradation products like sulfonic acids .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses?

  • Temperature/pH control : For sulfonylation, maintain pH 7–8 to avoid side reactions.
  • Catalyst screening : Pd-based catalysts may enhance coupling efficiency in pyrazolo-pyridine formation.
  • Solvent selection : Use DMF for polar intermediates and toluene for non-polar cyclization steps .
  • Real-time monitoring : In-line FTIR or Raman spectroscopy can track reaction progress and adjust parameters dynamically .

Q. How to address contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Standardize protocols using IC50 dose-response curves with controls for metabolic interference (e.g., CYP450 inhibitors). Cross-validate results with orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) .

Q. What computational tools predict structure-activity relationships (SAR)?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to map interactions with targets like kinase domains.
  • QSAR models : Train datasets on pyrazolo-pyridine derivatives to correlate substituent effects (e.g., logP, polar surface area) with activity .
  • MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent models .

Q. How to design experiments for environmental fate assessment?

Follow OECD guidelines for hydrolytic/photo-degradation studies. Use LC-MS/MS to quantify transformation products in simulated environmental matrices (e.g., soil/water systems). Ecotoxicity can be evaluated via Daphnia magna or algal growth inhibition assays .

Key Methodological Recommendations

  • For contradictory bioactivity data , employ meta-analysis frameworks to harmonize variables like cell passage number or assay endpoints .
  • In stability studies , use QbD (Quality by Design) principles to identify critical quality attributes (CQAs) linked to degradation pathways .
  • Leverage AFIR (Artificial Force Induced Reaction) computational tools to predict reaction bottlenecks and optimize synthetic routes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.